
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dimethoxyaniline attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Analysis of Available Data
The provided search results focus on general reaction types (e.g., redox, acid-base, synthesis) and common elements (sodium, chlorine, phosphorus), but none address benzamide derivatives. Key limitations include:
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Lack of Specificity : The compound’s structural complexity (aromatic rings, amino group, methoxy substituents) makes it unlikely to appear in generalized reaction databases.
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Absence in Standard References : No matches were found in peer-reviewed journals, patents, or chemical handbooks within the provided sources.
Predicted Reactivity Based on Functional Groups
While direct data is unavailable, the compound’s functional groups suggest potential reactivity:
Recommendations for Further Research
To obtain authoritative data:
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Specialized Databases : Use SciFinder, Reaxys, or PubChem to search for synthetic pathways or derivatives.
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Experimental Studies : Conduct reactivity tests (e.g., hydrolysis, acylation) under controlled conditions.
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Analogous Compounds : Study reactions of structurally similar molecules (e.g., 3-aminobenzamide derivatives).
Data Limitations and Risks
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Unverified Claims : Avoid non-peer-reviewed sources (e.g., ) due to unreliable data.
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Synthetic Complexity : Side reactions (e.g., methoxy group cleavage) may dominate without precise conditions.
Scientific Research Applications
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another related compound with a pyridopyrimidine moiety, used in therapeutic applications.
Uniqueness
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups allows for versatile interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-4-5-11(8-13(10)17)16(19)18-14-9-12(20-2)6-7-15(14)21-3/h4-9H,17H2,1-3H3,(H,18,19) |
InChI Key |
ONSIRWUQCPDFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N |
Origin of Product |
United States |
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